![molecular formula C16H20N4 B2951568 4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline CAS No. 1016763-96-4](/img/structure/B2951568.png)
4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline” is a chemical compound that has been studied for its corrosion inhibiting properties . It has been synthesized and analyzed using FT-IR spectral analysis, nuclear magnetic resonance (NMR), and high-resolution scanning electron microscopy (HR-SEM) .
Synthesis Analysis
The synthesis of “4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline” involves the reaction of 1-[(4-nitrophenyl)methyl]-4-(pyridin-2-yl)piperazine with SnCl2.2H2O in 12N HCl . The reaction mass is stirred at room temperature for 2 hours .Molecular Structure Analysis
The molecular structure of “4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline” has been analyzed using FT-IR and NMR spectral analysis .Chemical Reactions Analysis
The chemical reactions involving “4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline” have been studied in the context of its corrosion inhibiting properties . The compound has been shown to inhibit the corrosion of mild steel .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline” have been analyzed using various techniques, including FT-IR and NMR spectral analysis .科学的研究の応用
Pharmacology: Tyrosine Kinase Inhibition
In pharmacology, this compound has been structurally characterized and is related to Imatinib , a therapeutic agent used to treat leukemia . Imatinib works by specifically inhibiting the activity of tyrosine kinases, which are enzymes that can promote the growth of cancer cells. The structural similarity suggests that 4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline could potentially be used in the development of new anticancer drugs with mechanisms similar to Imatinib.
Material Science: Corrosion Inhibition
A study has shown the use of a derivative of this compound as an organic corrosion inhibitor for mild steel under HCl solution . The compound exhibited a significant inhibition efficiency, suggesting its potential application in protecting metals from corrosion, which is a critical aspect in material science and engineering.
Biochemistry: Molecular Docking Studies
In biochemistry, derivatives of this compound have been used in molecular docking studies to explore their binding affinities to various biological targets . These studies are crucial for drug discovery and understanding the interaction between small molecules and proteins at the molecular level.
Medical Diagnostics: Spectrophotometric Analysis
Derivatives of 4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline have been used as derivatization reagents for carboxyl groups on peptides during spectrophotometric analysis . This application is important in medical diagnostics, where accurate measurement of biomolecules is essential.
Chemical Synthesis: Organic Intermediate
This compound serves as an important organic intermediate in chemical synthesis. It has been used in the synthesis of various complex molecules, which have applications ranging from medicinal chemistry to material science .
Environmental Science: Study of Environmental Pollutants
While direct applications in environmental science were not explicitly found, the methodologies used to study this compound, such as NMR, HPLC, LC-MS, and UPLC, are commonly employed in the analysis of environmental pollutants . Therefore, it’s plausible that this compound or its derivatives could be used in environmental monitoring and remediation efforts.
作用機序
Mode of Action
The exact mode of action of PPMA is currently unknown due to the lack of specific studies on this compound . It has been reported that ppma exhibits corrosion inhibiting properties , suggesting that it may interact with metal surfaces to prevent their oxidation.
Biochemical Pathways
Its corrosion inhibition activity suggests that it may interact with the oxidation-reduction processes on metal surfaces .
Result of Action
PPMA has been reported to exhibit corrosion inhibiting properties . It is suggested that PPMA forms a protective layer on the surface of mild steel, preventing its oxidation and subsequent corrosion .
Action Environment
The action of PPMA is influenced by environmental factors such as the presence of CO2 . It has been reported that PPMA exhibits its corrosion inhibiting properties in a CO2 atmosphere .
特性
IUPAC Name |
4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4/c17-15-6-4-14(5-7-15)13-19-9-11-20(12-10-19)16-3-1-2-8-18-16/h1-8H,9-13,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWICBCNMAZLTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)N)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-furamide](/img/structure/B2951485.png)
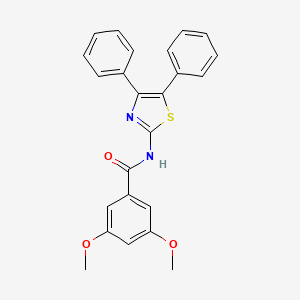
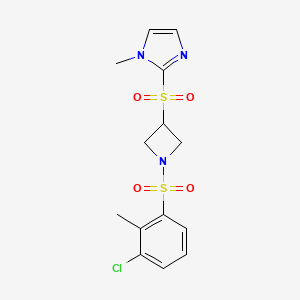
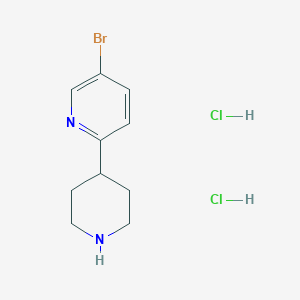
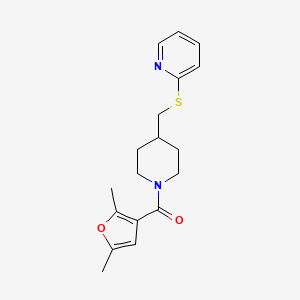
![N-(4-ethoxyphenyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2951494.png)
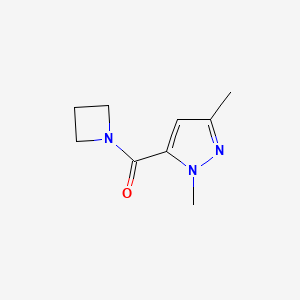
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B2951498.png)
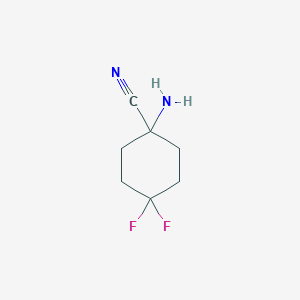
![3-cyclopropyl-N'-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/no-structure.png)
![1-[3-(1-Methylpyrazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2951504.png)
![N-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2951505.png)

